molecular formula C9H5BrClNO B599032 3-Chloro-8-bromo-4-hydroxyquinoline CAS No. 1204810-71-8

3-Chloro-8-bromo-4-hydroxyquinoline

Cat. No.: B599032
CAS No.: 1204810-71-8
M. Wt: 258.499
InChI Key: JCXOKHKVTKLUON-UHFFFAOYSA-N
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Description

3-Chloro-8-bromo-4-hydroxyquinoline (CAS 1204810-71-8) is a halogenated quinoline derivative of significant interest in advanced chemical and biological research. With a molecular formula of C 9 H 5 BrClNO and a molecular weight of 258.50 g/mol, this compound serves as a versatile synthetic intermediate and a key scaffold in the development of novel functional molecules . This compound is structurally related to classes of molecules that have been extensively studied as photoremovable protecting groups (PPGs) for regulating biologically active molecules in physiological settings . The specific halogenation pattern on the quinoline core influences its photophysical properties, including excited-state proton transfer (ESPT) and potential intersystem crossing, which are critical for applications in one-photon and two-photon excitation studies . Furthermore, 8-hydroxyquinoline derivatives are widely investigated for their chelating abilities and have demonstrated a broad spectrum of potential pharmacological activities, including antiproliferative effects, making them valuable templates in medicinal chemistry and drug discovery campaigns . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-3-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXOKHKVTKLUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671088
Record name 8-Bromo-3-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-71-8
Record name 8-Bromo-3-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 3 Chloro 8 Bromo 4 Hydroxyquinoline

Electrophilic and Nucleophilic Substitution Reactions

The quinoline (B57606) ring system can undergo both electrophilic and nucleophilic substitution reactions. The position and nature of these reactions are heavily influenced by the existing substituents on the ring.

The 4-hydroxyquinoline (B1666331) moiety of the molecule exists in a tautomeric equilibrium with its keto form, 4-quinolone. wikipedia.org This keto-enol tautomerism is a critical aspect of its reactivity. The predominant form can be influenced by factors such as the solvent and the presence of other substituents. rsc.orgnih.gov Spectroscopic and computational studies on similar 4-hydroxyquinoline derivatives have shown that the keto form is often favored. researchgate.net The presence of a hydrogen bond acceptor at the 3-position can favor the enol form, while substituents at other positions might shift the equilibrium towards the keto form through extended conjugation. rsc.org This equilibrium means the molecule can react either as a phenol (B47542) (enol form) or as a vinylogous amide (keto form).

Halogens on an aromatic ring are generally deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect. quora.com However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. quora.com In 3-chloro-8-bromo-4-hydroxyquinoline, the chlorine at the C-3 position and the bromine at the C-8 position both deactivate the quinoline ring.

The nitration of hydroxyquinoline derivatives is a well-studied electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. For 8-hydroxyquinoline (B1678124), nitration typically occurs at the 5- and 7-positions. pw.edu.pl In the case of this compound, the powerful activating effect of the C-4 hydroxyl group (in its enol form) would direct nitration towards the C-5 and C-7 positions of the carbocyclic ring. However, the deactivating nature of the bromine at C-8 and the general deactivation of the ring system would likely necessitate strong nitrating conditions. The nitration of hydroxyquinoline derivatives can proceed even with dilute nitric acid, sometimes forming dinitro products directly. pw.edu.pl

Modification of the Quinoline Core

The quinoline scaffold of this compound can be further functionalized through various reactions, leading to a diverse range of derivatives.

The Mannich reaction is a powerful tool for the C-C bond formation and involves the aminoalkylation of a compound with an active hydrogen. mdpi.com 4-Hydroxyquinolines can serve as the active hydrogen component in Mannich-type reactions. nih.gov The reaction typically involves an aldehyde (often formaldehyde) and a primary or secondary amine. For 8-hydroxyquinoline derivatives, aminomethylation usually occurs at the C-7 position. nih.gov In the context of this compound, a Mannich reaction would be expected to introduce an aminomethyl group at an available position activated by the hydroxyl group. Studies on related 4-hydroxyquinolines have shown that these reactions can sometimes lead to the formation of bisquinoline derivatives. nih.gov

Table 1: Examples of Mannich-type Reactions on Quinoline Scaffolds

Starting MaterialReagentsProduct TypeReference
4-hydroxyquinolinesFormaldehyde, PiperidineAminomethylated and bisquinoline derivatives nih.gov
8-hydroxyquinolineFormaldehyde, Various amines7-aminomethyl-8-hydroxyquinolines mdpi.com
5-chloro-8-hydroxyquinolineParaformaldehyde, Ciprofloxacin (B1669076)Hybrid molecule via aminomethylation nih.gov

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.org While this compound itself does not have a carbonyl group in its enol form, its keto-tautomer (a 4-quinolone) possesses a reactive carbonyl at the C-4 position. However, the more common application of the Knoevenagel condensation in this context involves the reaction of a derivative with an active methylene group. For instance, if a substituent with an active methylene group were introduced onto the quinoline ring, it could then participate in a Knoevenagel condensation with an aldehyde or ketone. nih.gov Research on 2-(4-hydroxyquinolin-2-yl) acetates demonstrates that the activated methylene group in the acetate (B1210297) side chain can undergo Knoevenagel condensation with aromatic aldehydes in the presence of a base like piperidine. nih.gov This reaction leads to the formation of benzylidene derivatives. nih.gov

Table 2: Knoevenagel Condensation with Quinoline Derivatives

Quinoline ReactantCarbonyl ReactantCatalyst/BaseProduct TypeReference
2-(4-hydroxyquinolin-2-yl) acetateBenzaldehydePiperidineBenzylidene derivative nih.gov
2-(4-hydroxyquinolin-2-yl) acetateSalicylaldehydePiperidinePartially saturated lactone nih.gov
Active methylene compoundAldehyde/KetoneWeakly basic amineα,β-unsaturated ketone wikipedia.org

Formation of Fused Heterocyclic Systems from Halogenated Hydroxyquinolines

Halogenated hydroxyquinolines are valuable precursors for the synthesis of polycyclic fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The reactivity of the quinoline core, combined with its functional groups, allows for annulation reactions where new rings are built onto the existing scaffold.

One common strategy involves the reaction of substituted 4-hydroxy-2-quinolones with bifunctional reagents. For example, studies have shown that 4-hydroxy-2-quinolinones can react with 2,3-dichloropyrazine. mdpi.com In this reaction, two molecules of the quinolinone condense with one molecule of the dichloropyrazine, resulting in the formation of complex, symmetric fused systems like dihydropyrazino-difuro-diquinolines. mdpi.comnih.gov The reaction proceeds through the replacement of the chlorine atoms on the pyrazine (B50134) and subsequent cyclization involving the nucleophilic sites on the quinolinone, specifically the α-carbon and the pseudo-phenolic oxygen. mdpi.com

While a direct example using this compound is not documented in the reviewed literature, its structural features suggest potential applicability in similar synthetic routes. The 4-hydroxyl group and the adjacent C-3 position, bearing a chloro substituent, are key reactive sites. A hypothetical reaction could involve nucleophilic displacement of the C3-chloro atom or reactions involving the 4-quinolone tautomer to build a new heterocyclic ring.

Another established method for creating fused systems is the condensation of 2-chloro-3-formylquinolines with urea (B33335) or thiourea (B124793) to synthesize pyrimido[4,5-b]quinolines. nih.gov This highlights a pathway where a halogenated quinoline, after appropriate functionalization (e.g., formylation), can serve as the backbone for a fused pyrimidine (B1678525) ring. The synthesis of such complex heterocycles is often achieved through multi-component reactions or tandem processes that offer efficiency and rapid assembly of molecular complexity. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of Fused Heterocyclic Systems from Quinolone Precursors

Quinolone PrecursorReagent(s)Fused System FormedReference
Substituted 4-hydroxy-2-quinolinones2,3-DichloropyrazineDihydropyrazino[2,3-c:5,6-c']difuro[2,3-c:4,5-c']-diquinoline-diones mdpi.comnih.gov
2-Chloro-3-formylquinolinesUrea / Thiourea, p-Toluenesulfonic acid2-Oxo/thioxo-pyrimido[4,5-b]quinolines nih.gov
Aryl Ketones, Hydroxylamine, AlkynesRhodium(III) catalystMultisubstituted Isoquinolines and Fused Pyridines organic-chemistry.org

Metal-Mediated Transformations and Complexation Chemistry

The field of metal-mediated transformations involving quinoline derivatives is vast, encompassing catalytic cross-coupling reactions and the formation of coordination complexes. For this compound, the presence of two different halogen atoms (Cl and Br) at positions 3 and 8, respectively, offers opportunities for regioselective metal-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. The C-Br bond is generally more reactive than the C-Cl bond in such transformations, which would allow for selective functionalization at the C-8 position.

Beyond catalytic transformations, the most significant aspect of the metal-related chemistry of this molecule is its potential for metal ion chelation, a property characteristic of the 8-hydroxyquinoline (8-HQ) scaffold. scirp.orgnih.gov

Ligand Properties in Coordination Chemistry

This compound possesses the structural motifs of an 8-hydroxyquinoline, making it a potent bidentate chelating agent. nih.govscirp.org Chelation occurs through the formation of coordinate bonds between a central metal ion and two donor atoms from the ligand: the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. scirp.orgscirp.org This arrangement forms a stable five-membered chelate ring.

The 8-hydroxyquinoline family of ligands is known to form stable complexes with a wide array of metal ions, including transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) and main group metals (e.g., Al³⁺). scirp.org The resulting complexes, often called metalloquinolates, typically exhibit a 2:1 ligand-to-metal (M:L) stoichiometry, leading to octahedral or square-planar geometries, although other stoichiometries are possible. scirp.orgscirp.org For instance, tris(8-hydroxyquinoline)aluminium (Alq₃) is a well-known example of a 3:1 complex with octahedral geometry. scirp.org

The electronic properties of the halogen substituents at the C3 and C8 positions are expected to modulate the ligand's coordination properties. As electron-withdrawing groups, the chloro and bromo atoms decrease the electron density on the quinoline system. This would lower the basicity of the quinoline nitrogen and increase the acidity (lower the pKa) of the hydroxyl group, which can influence the stability constant of the resulting metal complexes.

While specific studies on the metal complexes of this compound are not prevalent, the extensive research on related halogenated 8-hydroxyquinolines provides a strong basis for predicting its behavior. These complexes are widely studied for their applications in various fields, including as emissive materials in organic light-emitting diodes (OLEDs), as fluorescent chemosensors for metal ion detection, and for their diverse biological activities. scirp.orgnih.gov

Table 2: Properties of 8-Hydroxyquinoline as a Metal Ligand

PropertyDescriptionReference
Donor AtomsQuinoline Nitrogen (N), Hydroxyl Oxygen (O) scirp.orgscirp.org
DenticityBidentate scirp.org
Chelate Ring Size5-membered ring nih.gov
Common Stoichiometry (L:M)2:1, 3:1 scirp.orgscirp.org
Typical GeometriesOctahedral, Square Planar scirp.orgscirp.org

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Raman (FT-Raman) Spectroscopy

Thorough searches for primary literature or database entries containing ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, or FT-Raman spectra specific to 3-Chloro-8-bromo-4-hydroxyquinoline did not yield any relevant results. While data exists for isomeric and related substituted quinoline (B57606) compounds, the strict requirement to focus solely on this compound prevents the use of such information, as spectroscopic data is highly specific to the exact molecular structure.

Without access to peer-reviewed studies or spectral database entries for this particular compound, the creation of an authoritative and accurate article that includes detailed research findings and data tables is not possible. The generation of such content would require speculation or the fabrication of data, which would be scientifically unsound.

Therefore, until experimental spectroscopic data for this compound becomes available in the public domain, the requested article cannot be provided.

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

The electronic absorption spectrum of 4-hydroxyquinoline (B1666331) derivatives is primarily governed by π→π* and n→π* electronic transitions within the aromatic quinoline ring system. In neutral aqueous solutions, 4-hydroxyquinoline (4HQN) primarily exists in its keto tautomeric form. researchgate.net The absorption spectrum of the parent 4HQN molecule shows characteristic bands related to these transitions. researchgate.net

The introduction of halogen substituents (chloro and bromo) and the existing hydroxyl group on the this compound scaffold significantly influences its chromophoric behavior. The chlorine and bromine atoms, possessing lone pairs of electrons, act as auxochromes. Through resonance effects, they can donate electron density to the aromatic system, which typically results in a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths. Similarly, the hydroxyl group at the C4 position also contributes to this effect.

The electronic transitions in this compound can be assigned based on the behavior of the parent quinoline and hydroxyquinoline chromophores. The quinoline ring system gives rise to two main π→π* absorption bands. The introduction of substituents affects these bands in different ways.

π→π Transitions: These are high-intensity absorptions corresponding to the excitation of electrons from bonding π orbitals to antibonding π orbitals of the aromatic system. For substituted quinolines, these transitions are typically observed in the UV region. The halogen and hydroxyl substituents are expected to lower the energy gap for these transitions, causing the absorption maxima (λmax) to shift to longer wavelengths compared to unsubstituted quinoline.

n→π Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π orbital. They are typically of lower intensity than π→π* transitions and can sometimes be obscured by the more intense bands.

The combination of the electron-donating hydroxyl group and the halogen atoms can enhance intramolecular charge transfer (ICT) characteristics upon excitation, potentially influencing the compound's photophysical properties such as fluorescence. Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that complex formation with metal ions can lead to a significant bathochromic shift and an increase in absorption intensity. nih.gov While no specific experimental data for this compound is available, the expected photophysical properties can be inferred from its parent compound, 4-hydroxyquinoline.

CompoundTypical Transition TypesExpected Absorption Region (nm)Key Influencing Factors
4-Hydroxyquinoline (Parent)π→π, n→π~230-320 nmKeto-enol tautomerism, pH of solution. researchgate.net
This compoundπ→π, n→πShifted to longer wavelengths (>320 nm)Bathochromic shift from -Cl, -Br, and -OH auxochromes.

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, its solid-state structure can be reliably predicted based on the known crystal structures of 4-hydroxyquinoline and other halogenated derivatives. nih.gov

Based on analyses of related small organic molecules, this compound is likely to crystallize in a common, high-symmetry space group within either the monoclinic or orthorhombic crystal systems. For instance, salts of the closely related 3-chloro-4-hydroxyphenylacetic acid have been found to crystallize in triclinic (P-1) and orthorhombic (Pbca) space groups. nih.gov The specific packing arrangement would be determined by the interplay of various intermolecular forces.

Compound/AnalogCrystal SystemSpace GroupReference
4-Hydroxyquinoline-- nih.gov
3-chloro-4-hydroxyphenylacetic acid salt (DEA)TriclinicP-1 nih.gov
3-chloro-4-hydroxyphenylacetic acid salt (DMAP)OrthorhombicPbca nih.gov

The crystal packing of this compound is expected to be dominated by strong hydrogen bonding and potential halogen bonding interactions.

Halogen Bonding : The presence of both chlorine and bromine atoms introduces the possibility of halogen bonds. These are directional interactions where the electropositive region (σ-hole) on the halogen atom interacts with a nucleophile, such as the oxygen of a hydroxyl group or the π-system of an adjacent aromatic ring. These C-Cl···O/N and C-Br···O/N interactions, while weaker than hydrogen bonds, would play a significant role in stabilizing the three-dimensional crystal lattice.

π–π Stacking : The planar quinoline ring system is also expected to facilitate π–π stacking interactions between parallel-displaced molecules, further contributing to the stability of the crystal structure.

The quinoline ring system is inherently planar. It is expected that the this compound molecule will adopt a largely planar conformation in the crystalline state. Minor deviations from planarity might occur due to steric hindrance between the substituents or strong packing forces, but the core bicyclic aromatic structure will remain flat. The orientation of the hydroxyl proton will be directed to facilitate the dominant O-H···N hydrogen bonding network.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C₉H₅BrClNO.

The most distinctive feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak ([M]⁺). This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This combination results in a characteristic cluster of peaks for the molecular ion:

M : Contains ⁷⁹Br and ³⁵Cl

M+2 : Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

M+4 : Contains ⁸¹Br and ³⁷Cl

The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom. The fragmentation of the molecular ion upon electron impact would likely proceed through several established pathways for quinolines and halogenated aromatics. mcmaster.carsc.org Common fragmentation includes the sequential loss of halogen radicals, carbon monoxide (CO) from the 4-quinolone tautomer, and hydrogen cyanide (HCN) from the pyridine ring. mcmaster.carsc.org

m/z (mass/charge)Proposed Fragment IonProposed Neutral Loss
271/273/275[C₉H₅BrClNO]⁺Molecular Ion ([M]⁺)
243/245[C₉H₅BrNO]⁺Loss of Cl radical
192/194[C₉H₅ClNO]⁺Loss of Br radical
215/217[C₈H₅BrNO]⁺Loss of CO from [M-Cl]⁺
164/166[C₈H₅ClNO]⁺Loss of CO from [M-Br]⁺
128[C₈H₄N]⁺Loss of Br, Cl, and CO

Note: m/z values are reported for the most abundant isotopes (⁷⁹Br, ³⁵Cl) and show the pattern for other isotopes.

Photoelectron Spectroscopy (UPS, XPS) for Electronic Structure Elucidation

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS provides critical information about the molecular orbitals in the valence region. The valence band spectrum of this compound is expected to be complex, with overlapping bands arising from the ionization of electrons from π and σ orbitals of the quinoline core, as well as the lone pair orbitals of the nitrogen, oxygen, and halogen atoms.

Based on studies of quinoline and its substituted derivatives, the highest occupied molecular orbital (HOMO) is anticipated to be a π-orbital delocalized over the aromatic system. cnr.it The presence of the electron-donating hydroxyl group and the electron-withdrawing halogen substituents will modulate the energies of these orbitals. The hydroxyl group is expected to raise the energy of the π-orbitals, while the chloro and bromo groups will lower them. The nitrogen lone pair (nN) ionization is also a prominent feature in the UPS of quinolines, typically appearing as a distinct band. cnr.it

Table 1: Predicted Valence Ionization Potentials for this compound

Molecular OrbitalPredicted Ionization Potential (eV)Character
HOMO (π)8.2 - 8.6Aromatic π-system
π9.0 - 9.4Aromatic π-system
nN9.5 - 9.9Nitrogen lone pair
nO10.1 - 10.5Oxygen lone pair
σ> 11.0σ-framework

Note: These values are hypothetical and are estimated based on theoretical considerations and experimental data for analogous quinoline compounds. Actual experimental values may vary.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on the elemental composition and the chemical environment of atoms in a molecule by measuring the binding energies of core electrons. The binding energy of a core electron is sensitive to the local electronic environment, with electron-withdrawing groups causing a positive shift in binding energy (higher energy required for electron ejection).

For this compound, distinct core-level spectra are expected for C 1s, N 1s, O 1s, Cl 2p, and Br 3d.

C 1s Spectrum: The C 1s spectrum is expected to be a complex envelope of overlapping peaks corresponding to the different carbon environments in the quinoline ring. Carbon atoms bonded to the electronegative nitrogen, oxygen, chlorine, and bromine atoms will exhibit higher binding energies compared to the other carbon atoms.

O 1s Spectrum: The O 1s spectrum is expected to show a peak corresponding to the hydroxyl group.

Cl 2p and Br 3d Spectra: The chlorine and bromine atoms will each give rise to characteristic spin-orbit split doublets (Cl 2p₃/₂ and Cl 2p₁/₂; Br 3d₅/₂ and Br 3d₃/₂). The binding energies will be indicative of their covalent attachment to the aromatic ring.

Table 2: Predicted Core-Level Binding Energies for this compound

ElementOrbitalPredicted Binding Energy (eV)
CarbonC 1s284.5 - 287.0
NitrogenN 1s399.0 - 401.0
OxygenO 1s532.0 - 534.0
ChlorineCl 2p₃/₂200.0 - 202.0
ChlorineCl 2p₁/₂201.6 - 203.6
BromineBr 3d₅/₂70.0 - 72.0
BromineBr 3d₃/₂71.0 - 73.0

Note: These values are hypothetical and are estimated based on theoretical principles and typical binding energy ranges for these elements in similar chemical environments. Actual experimental values may vary.

The detailed analysis of these UPS and XPS spectra, in conjunction with theoretical calculations such as Density Functional Theory (DFT), would provide a comprehensive picture of the electronic structure of this compound, revealing how the interplay of the different substituents influences the molecular orbital energies and electron density distribution.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the molecular properties of quinoline (B57606) derivatives. These calculations offer a detailed view of the molecule's geometry, electronic landscape, and stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Chloro-8-bromo-4-hydroxyquinoline, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. These calculations provide precise bond lengths, bond angles, and dihedral angles.

The electronic structure, which governs the chemical properties of the molecule, is also elucidated through DFT. This includes the distribution of electron density and the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. For quinoline derivatives, the HOMO-LUMO gap is analyzed to understand their potential interactions and reaction pathways.

Table 1: Frontier Molecular Orbital Energies and Related Properties

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available
Ionization Potential (I)Data not available
Electron Affinity (A)Data not available
Global Hardness (η)Data not available
Global Softness (S)Data not available
Electronegativity (χ)Data not available
Chemical Potential (μ)Data not available
Global Electrophilicity Index (ω)Data not available

Specific calculated values for this compound were not available in the searched literature. The table structure is provided for illustrative purposes based on typical DFT studies of similar compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to the infrared (IR) and Raman spectra. These calculated frequencies, after appropriate scaling, often show good agreement with experimental spectra, aiding in the assignment of vibrational modes to specific bonds and functional groups. ijcce.ac.ir For instance, the characteristic stretching frequencies for O-H, C=O, and C-H bonds can be predicted. ijcce.ac.ir

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption maxima (λmax) observed experimentally. ijcce.ac.ir The solvent effects can also be incorporated into these calculations to provide more accurate predictions. ijcce.ac.ir

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The calculated chemical shifts are then compared with experimental values to aid in the structural elucidation of the molecule.

Quantum chemical calculations can also determine various thermodynamic properties of a molecule at a given temperature. These properties include entropy, enthalpy, and Gibbs free energy. Such calculations are vital for analyzing the stability of the molecule and for understanding the thermodynamics of reactions in which it might participate. The computed thermodynamic data can help in predicting the spontaneity and equilibrium position of chemical reactions. ijcce.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In QSAR studies, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

For quinoline derivatives, QSAR models can be developed to predict their activity for a specific biological target. Although specific QSAR models for this compound were not found, such models are commonly used in the study of quinolines to guide the design of new compounds with enhanced or targeted activities. ijcce.ac.ir The process involves creating a dataset of similar compounds, calculating their molecular descriptors using computational software, and then using statistical methods to build a predictive model.

Development of Predictive Models for Biological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of chemical compounds. These models mathematically correlate a compound's structural or physicochemical properties with its biological effects. For many classes of compounds, including various quinoline derivatives, QSAR models have been successfully developed to predict activities ranging from antimicrobial to anticancer. researchgate.netmdpi.commdpi.comnih.gov

However, a specific QSAR model for predicting the biological activity of this compound has not been reported in the surveyed literature. Developing such a model would necessitate a dataset of structurally related compounds with experimentally determined biological activities, which appears to be unavailable for this specific molecule.

Descriptor Generation and Statistical Analysis

The foundation of any QSAR model lies in the generation of molecular descriptors. These numerical values represent various aspects of a molecule's structure and properties, including electronic, thermodynamic, topological, and quantum chemical features. dergipark.org.trnih.gov Statistical methods, such as multiple linear regression and principal component analysis, are then employed to identify the descriptors that have the most significant correlation with biological activity. dntb.gov.uanih.gov

For a compound like this compound, a range of descriptors could be calculated using specialized software. These might include:

Descriptor TypeExamples
Electronic Dipole moment, Polarizability, HOMO/LUMO energies
Steric Molecular volume, Surface area
Topological Connectivity indices, Shape indices
Thermodynamic Enthalpy of formation, Gibbs free energy

Despite the theoretical possibility of generating these descriptors, no published studies have performed this analysis specifically for this compound and used it in subsequent statistical analyses to predict its biological profile.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. rsc.org Studies on other 8-hydroxyquinoline (B1678124) derivatives have utilized molecular docking to investigate their binding modes with various receptors. nih.gov

Binding Affinity Predictions with Biological Receptors

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function or estimated free energy of binding. This value helps to rank different compounds based on their potential to bind to a specific target. Lower binding energy values typically suggest a more stable and favorable interaction. mdpi.com

For this compound, no molecular docking studies have been published that predict its binding affinity with any specific biological receptors. Such a study would require the selection of a relevant biological target, and currently, the biological targets of this compound are not defined in the literature.

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-receptor complex.

As no molecular docking studies have been performed for this compound, there is no information available regarding its key interacting residues with any biological target.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their complexes over time. mdpi.com This technique can be used to assess the stability of a ligand within a protein's binding site and to understand the conformational changes that may occur upon binding.

Conformational Stability and Flexibility in Solvated Environments

MD simulations can model the conformational stability and flexibility of a molecule in a solvent, typically water, to mimic physiological conditions. scielo.br This analysis is important for understanding how a molecule might behave in a biological system.

There are no published molecular dynamics simulation studies for this compound. Therefore, its conformational stability and flexibility in a solvated environment have not been computationally explored. Conformational analysis is a fundamental aspect of understanding a molecule's behavior and its interaction with biological targets. fiveable.me

Binding Mechanism Exploration at the Atomic Level

While specific molecular docking and dynamics simulation studies for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential binding mechanism can be extrapolated from computational analyses of structurally related quinoline derivatives. By examining the established interactions of the quinoline scaffold, as well as the influence of hydroxyl, chloro, and bromo substituents, a scientifically plausible binding model can be proposed.

The binding of a ligand to a protein's active site is a multifaceted process governed by a variety of non-covalent interactions. For this compound, the key functional groups—the quinoline ring system, the 4-hydroxy group, the 3-chloro substituent, and the 8-bromo substituent—are all expected to play crucial roles in defining its binding affinity and selectivity.

The Quinoline Core and Hydroxyl Group: The foundational 8-hydroxyquinoline scaffold is a well-recognized pharmacophore known for its ability to engage in a range of interactions. The aromatic quinoline ring can participate in π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. Furthermore, the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor. The hydroxyl group at the 4-position is a critical contributor to binding, capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows for the formation of strong hydrogen bonds with polar amino acid residues like serine, threonine, and histidine, as well as with the peptide backbone of the protein.

The Role of Halogen Substituents: The presence of chlorine and bromine atoms at the 3 and 8 positions, respectively, significantly influences the electronic properties and binding potential of the molecule. Halogen atoms can participate in several types of interactions:

Halogen Bonding: This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the oxygen of a carbonyl group or a nitrogen atom in an amino acid side chain. The positive region on the surface of the halogen atom, known as the σ-hole, facilitates this interaction. Both chlorine and bromine are capable of forming halogen bonds, with the strength of the interaction generally increasing with the size and polarizability of the halogen (I > Br > Cl > F).

Hydrogen Bonding: Halogen atoms can also act as weak hydrogen bond acceptors, interacting with hydrogen bond donors in the protein active site. nih.gov

Based on molecular docking studies of similar halogenated quinoline derivatives, it is plausible that the bromo group at the 8-position, being larger and more polarizable, could form a stronger halogen bond compared to the chloro group at the 3-position. nih.gov The substitution pattern on the quinoline ring dictates the orientation of the molecule within the binding site, optimizing these various interactions to achieve a stable protein-ligand complex.

The following tables summarize the potential interactions that this compound could form within a hypothetical protein active site, based on computational studies of analogous compounds.

Table 1: Potential Hydrogen and Halogen Bond Interactions

Functional GroupPotential Interaction TypePotential Amino Acid Partners
4-Hydroxy GroupHydrogen Bond Donor/AcceptorSer, Thr, His, Asp, Glu, Gln, Asn
Quinoline NitrogenHydrogen Bond AcceptorSer, Thr, His, Lys, Arg
3-Chloro GroupHalogen Bond, Hydrogen Bond AcceptorBackbone C=O, Asn, Gln, Ser, Thr
8-Bromo GroupHalogen Bond, Hydrogen Bond AcceptorBackbone C=O, Asn, Gln, Ser, Thr

Table 2: Potential Non-polar and Aromatic Interactions

Functional GroupPotential Interaction TypePotential Amino Acid Partners
Quinoline Ringπ-π StackingPhe, Tyr, Trp
Quinoline RingHydrophobic InteractionAla, Val, Leu, Ile, Pro, Met
3-Chloro GroupHydrophobic InteractionAla, Val, Leu, Ile
8-Bromo GroupHydrophobic InteractionAla, Val, Leu, Ile

Structure Activity Relationship Sar Investigations

General SAR Principles of Quinolone and Hydroxyquinoline Scaffolds

The quinolone framework is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. nih.govnih.gov SAR studies on quinolones have revealed several key principles. For antibacterial quinolones, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is generally considered essential for activity. slideshare.net The C4-oxo group, in particular, appears crucial for antibacterial action. pharmacy180.com Modifications at various positions have been systematically explored:

N-1 Position: Substitution with small alkyl or cyclopropyl (B3062369) groups often results in potent compounds. pharmacy180.com

C-3 Position: A carboxylic acid group at this position is a hallmark of many antibacterial quinolones, and its modification often leads to a decrease in activity. pharmacy180.commdpi.com

C-6 Position: The introduction of a fluorine atom at C-6 was a monumental step in the development of fluoroquinolone antibiotics, significantly enhancing their antibacterial potency. pharmacy180.comnih.gov

C-7 Position: The presence of a piperazine (B1678402) ring or similar aminopyrrolidine groups at this position is essential for the broad-spectrum activity of many fluoroquinolones. pharmacy180.com

C-8 Position: Substituents at C-8 can modulate the spectrum of activity; for instance, a fluorine atom can enhance potency against Gram-negative bacteria, while a methoxy (B1213986) group may improve activity against Gram-positive bacteria. pharmacy180.com

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is another pharmacologically significant structure known for a wide array of biological effects, including antimicrobial, anticancer, and neuroprotective activities. researchgate.netmdpi.comsemanticscholar.orgnih.gov The defining feature of 8-HQs is the hydroxyl group at position 8, which, due to its proximity to the ring nitrogen at position 1, acts as a potent bidentate chelating agent for various metal ions. nih.gov This chelation ability is often central to its biological mechanism. SAR studies on 8-HQ derivatives have shown that small substitutions at the C-5 position can lead to highly potent antitubercular agents. nih.gov

For the 4-hydroxyquinoline (B1666331) scaffold specifically, the hydroxyl group at C-4 is a key feature. In some studies comparing antifungal derivatives, compounds with an OH group at position 8 were found to be more active than those with the OH at position 4, suggesting the position of hydroxylation significantly impacts biological function. nih.gov

Impact of Halogen Substitution at C-3 and C-8 on Activity Profiles

In 3-Chloro-8-bromo-4-hydroxyquinoline, the presence of two different halogens at distinct positions on the quinoline (B57606) ring has a profound influence on its biological and chemical characteristics.

It has been reported that altering the substituents at the C-3 position of 4-quinolones can influence their cytotoxic properties. acs.org While much of the classic quinolone SAR focuses on a C-3 carboxylic acid, other substitutions, including halogens, are critical in developing compounds with different activity profiles, such as anticancer agents. nih.gov The introduction of a halogen at C-3 directly modifies the electronic nature of the pyridinone ring.

The C-8 position is also a critical site for substitution. As noted in fluoroquinolones, a halogen like fluorine at C-8 can enhance activity against specific bacterial types. pharmacy180.com The presence of a bromine atom, which is larger and has different electronic properties than fluorine, would be expected to confer a distinct activity profile.

Table 1: Impact of Substituent Position on Quinolone Activity

PositionCommon SubstituentGeneral Impact on ActivityReference
C-3-COOHEssential for many antibacterial quinolones pharmacy180.com
C-3Halogens/Other GroupsModulates cytotoxicity in anticancer derivatives acs.org
C-6-FSignificantly increases antibacterial potency nih.gov
C-7PiperazineEssential for broad-spectrum antibacterial activity pharmacy180.com
C-8-F / -OCH3Modulates spectrum (Gram-negative vs. Gram-positive) pharmacy180.com

Halogens exert a significant electronic influence on aromatic rings through two opposing effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Both chlorine and bromine are more electronegative than carbon, and they withdraw electron density from the quinoline ring through the sigma bond framework. This effect is strongest at the position of substitution and diminishes with distance.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the quinoline ring. For halogens, this donating effect is generally weaker than their inductive withdrawal.

The net result is that both the chloro group at C-3 and the bromo group at C-8 are deactivating, electron-withdrawing groups. This electronic perturbation can influence several factors:

Acidity: The electron-withdrawing nature of the halogens can increase the acidity of the C-4 hydroxyl group and the N-H proton in the tautomeric keto form, potentially affecting hydrogen bonding interactions with biological targets.

Reactivity: The altered electron density across the ring system can change the molecule's susceptibility to metabolic enzymes and its binding affinity to target proteins or nucleic acids.

Steric bulk is another critical factor in SAR. The size of an atom or group can physically impede the optimal alignment of a drug molecule with its receptor site. Bromine is considerably larger than hydrogen (Van der Waals radius of ~1.85 Å for Br vs. ~1.2 Å for H), and chlorine is also larger (~1.75 Å).

The bromine atom at the C-8 position is adjacent to the nitrogen at C-1. This peri-interaction can introduce steric strain and may influence the planarity of the ring system. Such steric hindrance could prevent the molecule from fitting into a binding pocket that accommodates smaller substituents. Conversely, it might also lock the molecule into a specific conformation that is favorable for binding to a different target. The chlorine atom at C-3 is adjacent to both the C-4 hydroxyl group and the C-2 position, potentially influencing how the hydroxyl group and the neighboring keto-enol system interact with biological macromolecules. In some molecular systems, excessive steric hindrance from halogenation has been shown to prevent chemical reactions, a principle that extends to biological interactions. acs.org

Role of the Hydroxyl Group at C-4 in SAR

The hydroxyl group at the C-4 position is a defining feature of the 4-hydroxyquinoline scaffold. In the broader class of quinolone antibacterials, a keto group at C-4 is considered indispensable for their mechanism of action, which involves binding to a DNA-gyrase complex. slideshare.netmdpi.com In 4-hydroxyquinolines, this position exists in a tautomeric equilibrium with the keto form (see below), and its ability to act as both a hydrogen bond donor (as -OH) and acceptor (as C=O) is paramount to its biological interactions. The presence and position of hydroxyl groups can dramatically affect activity; for instance, the chelation capacity of 8-hydroxyquinolines is due to the C-8 hydroxyl group, and moving it to a different position would eliminate this property. nih.gov For 4-hydroxyquinolines, this group is central to the molecule's identity and reactivity.

A critical aspect of the 4-hydroxyquinoline scaffold is its existence in different tautomeric forms. Tautomers are structural isomers that readily interconvert, most often by the migration of a proton. nih.gov 4-Hydroxyquinoline exists in a keto-enol tautomeric equilibrium with its corresponding keto form, 4(1H)-quinolone.

Computational and spectroscopic studies have shown that for 4-hydroxyquinolines, the keto tautomer is often the more stable and predominant form, especially in the solid state and in polar solvents. researchgate.netresearchgate.net This equilibrium is not merely a chemical curiosity; it is biologically crucial. The ability to exist as either tautomer allows the molecule to adapt to the electronic environment of a binding site, potentially interacting as a hydrogen bond donor via the enol form or as a hydrogen bond acceptor via the keto form. Studies on related compounds have demonstrated that chemically "locking" the molecule into one tautomeric form by N- or O-alkylation can lead to a complete loss of biological activity, underscoring that the tautomeric equilibrium itself is a key pharmacophoric feature. researchgate.netfrontiersin.org

Correlation of Physicochemical Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties, or "descriptors." dergipark.org.tr This approach is fundamental to rational drug design. For a molecule like this compound, a QSAR study would analyze how variations in its structure affect its activity by calculating a range of descriptors.

Key physicochemical descriptors that would be correlated with biological outcomes include:

Hydrophobicity Descriptors: The partition coefficient (logP) measures a compound's lipophilicity, which affects its ability to cross cell membranes and its distribution in the body. The halogenation at C-3 and C-8 would significantly increase the lipophilicity of the parent 4-hydroxyquinoline.

Electronic Descriptors: These quantify the electronic effects of substituents. Examples include Hammett constants, dipole moment, and quantum chemical parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. dergipark.org.trmdpi.com These descriptors model the molecule's reactivity and its capacity for electrostatic or charge-transfer interactions.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters are common examples. They are used to model how the bulk of substituents, such as the bromine at C-8, might affect binding to a receptor.

A typical QSAR model for a series of related hydroxyquinolines might reveal, for example, that increased lipophilicity and a specific range of electronic charge at the C-4 position are positively correlated with higher biological activity.

Table 2: Relevant Physicochemical Descriptors in QSAR

Descriptor ClassExample DescriptorProperty MeasuredRelevance to this compound
HydrophobicitylogPLipid/water solubilityAffects membrane permeation and distribution. Cl and Br increase lipophilicity.
ElectronicHOMO/LUMO EnergyElectron-donating/accepting abilityRelates to chemical reactivity and interaction with biological targets.
ElectronicDipole MomentPolarity and charge distributionGoverns electrostatic interactions with receptor sites.
StericMolar Refractivity (MR)Molecular volume and polarizabilityModels the bulk and shape of the molecule, particularly the C-8 bromo group.

Hydrophobicity, Polarity, and Electronic Properties

The 4-hydroxy group is a key feature, establishing the compound as a 4-quinolone, a class known for a wide range of pharmacological activities. nih.gov This hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's polarity and its ability to interact with biological targets. The tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms is a crucial aspect, with the keto form often predominating. nih.gov This tautomerism can affect the molecule's electronic distribution and interaction with receptors.

The introduction of a chlorine atom at the 3-position has a multifaceted impact. Halogens are known to be ortho-para directing yet deactivating in electrophilic aromatic substitution reactions. youtube.com The chlorine atom is electronegative, exerting a strong electron-withdrawing inductive effect (-I). youtube.com This effect can decrease the basicity of the quinoline nitrogen and increase the acidity of the 4-hydroxyl group. The electron-withdrawing nature of substituents at this position can render the phenoxy radical of quinoline derivatives more active. nih.gov Furthermore, the chlorine atom contributes to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

The interplay of these three substituents on the quinoline scaffold results in a unique combination of properties. The hydroxyl group provides a polar, hydrogen-bonding capable center, while the two halogen atoms, chlorine and bromine, increase lipophilicity and introduce strong electronic effects. The relative positioning of these groups is also critical. For instance, the electron-withdrawing nature of the 3-chloro substituent can influence the electronic properties of the adjacent 4-hydroxy group. Similarly, the 8-bromo substituent can modulate the electronic landscape of the entire benzene (B151609) portion of the quinoline ring system.

Mechanistic Studies of Biological Interactions in Vitro and Biochemical Focus

Molecular Mechanisms Underlying Antiproliferative Activity

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting potent anticancer properties. nih.govmdpi.com The antiproliferative effects of these compounds are often multifaceted, involving the inhibition of key enzymes, modulation of cellular pathways, and direct interaction with nucleic acids.

Enzyme Inhibition Studies

Halogenated quinolines and their analogues have been shown to inhibit a range of enzymes critical for cell proliferation and survival.

DNA Gyrase and Topoisomerase IV: Quinolone antibiotics are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. nih.govnih.gov These drugs stabilize the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and subsequent cell death. nih.gov While this mechanism is primarily associated with antibacterial action, the inhibition of topoisomerases is also a key strategy in cancer chemotherapy. For instance, novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit human topoisomerase I and IIα, contributing to their cytotoxic effects against various cancer cell lines. nih.gov Given its quinoline core, 3-chloro-8-bromo-4-hydroxyquinoline could potentially exhibit similar inhibitory activities against these topoisomerase enzymes.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is vital for DNA and RNA synthesis in rapidly proliferating cells. Inhibition of DHODH is a validated strategy in cancer therapy. Certain quinoline carboxylic acid derivatives have been developed as potent inhibitors of this enzyme.

Kinases: Various kinases are involved in signaling pathways that regulate cell growth, differentiation, and survival. Quinoline derivatives have been investigated as inhibitors of several kinases, including c-Met kinase and epidermal growth factor receptor (EGFR), which are often dysregulated in cancer. mdpi.com

Table 1: Enzyme Inhibitory Activity of Selected Quinoline Derivatives

Compound/Class Target Enzyme(s) Observed Effect Reference(s)
Quinolone Antibiotics DNA Gyrase, Topoisomerase IV Stabilization of enzyme-DNA cleavage complex, induction of DNA breaks. nih.govnih.gov
Pyrazolo[4,3-f]quinolines Topoisomerase I, Topoisomerase IIα Inhibition of enzyme activity, antiproliferative effects. nih.gov
Quinoline Carboxylic Acids Dihydroorotate Dehydrogenase (DHODH) Inhibition of pyrimidine biosynthesis.
Various Quinoline Derivatives c-Met Kinase, EGFR Inhibition of cancer cell signaling pathways. mdpi.com

Cellular Pathway Modulation in In Vitro Models

The antiproliferative activity of quinoline derivatives is frequently linked to their ability to modulate critical cellular pathways, leading to cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest and Apoptosis Induction: A number of quinoline-containing compounds have demonstrated the ability to halt the cell cycle at various phases and trigger apoptosis in cancer cells. For example, certain potent quinoline analogues of combretastatin (B1194345) A-4 were found to induce antiproliferative effects in human cancer cell lines. mdpi.com The precise mechanisms often involve the modulation of proteins that regulate the cell cycle and apoptosis, such as cyclins, cyclin-dependent kinases (CDKs), and members of the Bcl-2 family.

Table 2: Antiproliferative Activity of Selected Quinoline Derivatives Against Human Cancer Cell Lines

Compound/Derivative Cancer Cell Line(s) IC50/GI50 Values Reference(s)
5,7-dibromo-8-hydroxyquinoline A549, FL, HeLa, HT29, MCF7 5.8, 17.6, 18.7, 5.4, 16.5 µg/mL nih.gov
Pyrazolo[4,3-f]quinoline derivatives (e.g., 1M, 2E, 2P) NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 GI50 < 8 µM nih.gov
Quinoline CA-4 analogues (e.g., 19f) Various human cancer cell lines IC50: 0.044–0.366 µM mdpi.com

Interaction with Nucleic Acids

Some quinoline alkaloids are known to exert their cytotoxic effects by directly interacting with DNA.

DNA Binding and Intercalation: Structurally related antitumor alkaloids like camptothecin (B557342) are known to function as intercalative topoisomerase poisons. nih.gov This involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription and stabilize the topoisomerase-DNA complex, leading to lethal DNA strand breaks. Theoretical studies on Stauranthus quinoline alkaloids have shown that they can intercalatively dock into DNA in electronically favorable orientations. nih.gov The planar, bicyclic aromatic structure of this compound suggests that it could also interact with DNA through intercalation.

Biochemical Basis of Antimicrobial Activity

Halogenated hydroxyquinolines are a well-known class of antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and protozoa. researchgate.netimist.ma Their mechanisms of action are often linked to their ability to chelate metal ions and disrupt essential microbial processes.

Efficacy Against Specific Microbial Strains in Laboratory Settings

Bacterial Strains: Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated significant antibacterial activity. For instance, they have shown efficacy against Staphylococcus aureus, Vibrio parahaemolyticus, and Pseudomonas aeruginosa. nih.gov The metal chelating properties of 8-hydroxyquinolines are believed to be crucial for their antibacterial action, as they can deprive bacteria of essential metal ions required for enzymatic functions. mdpi.comscirp.org

Fungal Strains: Halogenated quinolines exhibit potent antifungal properties. Bromoquinol, a quinoline derivative, has demonstrated broad-spectrum antifungal activity against pathogenic molds like Aspergillus fumigatus and yeasts such as Candida albicans. nih.govbohrium.com Its activity is linked to the induction of oxidative stress and apoptosis. nih.govbohrium.com Other 8-hydroxyquinoline derivatives have also shown promise as antifungal agents, with their activity influenced by the nature of substituents on the quinoline ring. rsc.org

Mycobacterial Strains: The 8-hydroxyquinoline scaffold is recognized for its antitubercular properties. nih.gov These compounds have shown good activity against Mycobacterium tuberculosis, including non-replicating strains. nih.gov

Antileishmanial Activity: Various substituted quinolines have been identified as promising antileishmanial agents. nih.govnih.gov They have shown efficacy against different Leishmania species, including L. donovani and L. chagasi. nih.govasm.orgexlibrisgroup.com The presence of a hydroxyl group at position 4 of the quinoline ring has been suggested to be important for the antileishmanial effect. asm.org

Table 3: Antimicrobial Activity of Selected Halogenated Hydroxyquinolines

Compound/Class Microbial Strain(s) Activity (MIC/IC50) Reference(s)
8-Hydroxyquinoline Derivatives Vibrio parahaemolyticus, Staphylococcus aureus MIC = 10⁻⁶ mg/mL nih.gov
Bromoquinol Aspergillus fumigatus, Candida albicans Fungicidal bohrium.com
8-Hydroxyquinolines Mycobacterium tuberculosis MIC90 < 5 µM for some analogs nih.gov
3-Substituted Quinolines Leishmania chagasi IC50 < 0.8 µg/mL for some analogs asm.org

Inhibition of Microbial Growth Pathways

The antimicrobial effects of halogenated hydroxyquinolines are attributed to several biochemical mechanisms.

Metal Ion Chelation: A primary mechanism of action for 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions that are essential for microbial metabolism. mdpi.comscirp.orgyoutube.com By sequestering these metal ions, the compounds inhibit the function of metalloenzymes involved in crucial cellular processes, leading to microbial growth inhibition.

Induction of Oxidative Stress: Some halogenated quinolines, such as bromoquinol, have been shown to induce oxidative stress in fungal cells. nih.govbohrium.com This leads to the accumulation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA, ultimately causing cell death.

Photosynthetic Electron Transport Inhibition: While some herbicides are known to inhibit photosynthetic electron transport, there is no specific information in the reviewed literature to suggest that this compound or closely related analogues act via this mechanism.

Antioxidant Activity Investigations

Direct investigations into the antioxidant activity of this compound are not presently found in peer-reviewed literature. However, the antioxidant potential of the hydroxyquinoline scaffold itself, along with various halogenated derivatives, offers a basis for hypothesized activity.

Free-Radical Scavenging Mechanisms in In Vitro Systems

The capacity of phenolic compounds, such as 4-hydroxyquinolines, to scavenge free radicals is a well-established principle of their antioxidant action. This activity is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is often stabilized by resonance within the aromatic ring system.

Studies on other halogenated hydroxyquinolines have demonstrated variable antioxidant activities. For instance, research on 7-chloro-4-hydroxyquinoline (B73993) has indicated that its antioxidant or pro-oxidant effect can be dependent on the experimental conditions, such as the solvent and the presence of other molecules. nih.gov The presence of electron-withdrawing groups, like chlorine and bromine, on the quinoline ring of this compound is expected to influence the ease of hydrogen donation from the hydroxyl group and the stability of the resulting radical, thereby modulating its free-radical scavenging potential. However, without specific experimental data from assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests for this particular compound, any discussion of its specific free-radical scavenging mechanism remains speculative.

Metal Chelation and its Biological Implications

The ability to chelate metal ions is a hallmark of the hydroxyquinoline class of compounds. This property is intrinsically linked to their biological activities, as metal ions play crucial roles in numerous physiological and pathological processes.

Stoichiometry and Stability of Metal-Compound Complexes

The 4-hydroxyquinoline (B1666331) scaffold possesses potential metal-binding sites through the hydroxyl group and the heterocyclic nitrogen atom. The formation of metal complexes with specific stoichiometries (the ratio of ligand to metal) and stability constants is a key determinant of their biological effects. For the parent compound, 8-hydroxyquinoline, extensive research has characterized the formation of stable complexes with a variety of metal ions, often in a 2:1 ligand-to-metal ratio. scirp.orgresearchgate.netscirp.org

The stoichiometry and stability of metal complexes are significantly influenced by the substituents on the quinoline ring. The chloro and bromo groups on this compound would alter the electron density and steric environment of the binding sites, thereby affecting the affinity and coordination geometry for different metal ions. However, to date, no studies have been published that determine the specific stoichiometry or stability constants for metal complexes of this compound.

Impact of Metal Chelation on Enzyme Activity or Cellular Processes

The chelation of essential metal ions can have a profound impact on various cellular processes, including the function of metalloenzymes. Many enzymes require metal ions as cofactors for their catalytic activity. By sequestering these metal ions, chelating agents can inhibit enzyme function. For example, the inhibition of diamine oxidase by copper-chelating reagents like 8-hydroxyquinoline has been demonstrated to occur through the removal of essential copper ions from the enzyme. nih.gov

The biological implications of metal chelation by this compound would depend on its specific affinity for different metal ions and its ability to penetrate cellular membranes to access intracellular metal pools. The chelation of iron, for instance, is a known mechanism by which some 8-hydroxyquinoline derivatives exert their effects, as iron is a critical component in processes like DNA synthesis and cellular respiration. researchgate.net Conversely, the complexation of certain metals can also lead to pro-oxidant effects under specific conditions. Without experimental evidence, the precise impact of metal chelation by this compound on enzyme activity and cellular functions remains an open area for future research.

Potential Research Applications Beyond Medicinal Target Development

Application as Corrosion Inhibitors

The 8-hydroxyquinoline (B1678124) scaffold is well-regarded for its ability to protect metals from corrosion. researchgate.net This capacity stems from the molecule's strong coordination and chelation behaviors, which allow it and its derivatives to form a protective layer on metal surfaces. researchgate.netmdpi.com

The primary mechanism by which 8-hydroxyquinoline derivatives, including 3-Chloro-8-bromo-4-hydroxyquinoline, inhibit corrosion is through adsorption onto the metal surface. This process involves the lone pair electrons of the nitrogen and oxygen atoms in the quinoline (B57606) ring, which coordinate with the vacant d-orbitals of the metal, forming a stable complex. researchgate.netmdpi.com This interaction creates a protective film that acts as a barrier, isolating the metal from the corrosive medium. researchgate.net

The adsorption is typically a spontaneous process involving a combination of physical adsorption (electrostatic interactions) and chemical adsorption (chemisorption via coordinate bond formation), often referred to as physiochemisorption. researchgate.net Studies on related compounds show that the molecules tend to adsorb in a flat or parallel orientation on the metal surface, maximizing surface coverage and the effectiveness of the protective barrier. researchgate.netacs.org The adsorption process for 8-HQ derivatives generally conforms to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. researchgate.netnih.govnajah.edu The presence of halogen substituents, such as the chloro and bromo groups in this compound, enhances the adsorption process by increasing the molecule's ability to accept electrons and form strong bonds with the metal surface. researchgate.net

The efficiency of a corrosion inhibitor can be predicted and explained by analyzing its molecular structure through computational methods like Density Functional Theory (DFT). acs.orgnajah.edu These studies calculate various quantum chemical parameters, or molecular descriptors, that correlate with the inhibitor's performance. For 8-hydroxyquinoline derivatives, key descriptors include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ). acs.orgnih.gov

A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant orbitals of the metal, leading to stronger adsorption and better inhibition. acs.org Conversely, a lower E_LUMO value suggests a higher capacity to accept electrons from the metal. The energy gap, ΔE, is an indicator of the molecule's stability; a smaller ΔE generally correlates with higher inhibition efficiency as it implies easier electronic transitions and thus stronger interaction with the metal surface. The dipole moment relates to the molecule's polarity and its electrostatic interaction with the metal.

For this compound, the electron-withdrawing nature of the chlorine and bromine atoms would be expected to lower both the E_HOMO and E_LUMO levels, influencing its interaction with different metals. najah.edu

Table 1: Influence of Key Molecular Descriptors on Corrosion Inhibition for 8-HQ Derivatives

Molecular DescriptorSignificance in Corrosion Inhibition
E_HOMO Represents the electron-donating ability. Higher values generally correlate with better inhibition.
E_LUMO Represents the electron-accepting ability. Lower values can enhance back-donation from the metal.
Energy Gap (ΔE) Indicates molecular reactivity. A smaller gap often implies higher inhibition efficiency.
Dipole Moment (μ) Reflects the polarity of the molecule. It can influence the physisorption process.
Electron Affinity The ability of the molecule to accept electrons.
Global Hardness (η) Measures the resistance to change in electron distribution. Softer molecules (lower η) are often better inhibitors.

This table is based on general findings for 8-hydroxyquinoline derivatives from computational studies. acs.orgnih.govacs.org

Use in Materials Science Research

The unique electronic and photophysical properties of the 8-hydroxyquinoline scaffold make it a valuable component in the development of advanced materials. nih.gov

8-Hydroxyquinoline and its derivatives are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). scispace.comrroij.com Metal complexes of 8-HQ, most famously Tris(8-hydroxyquinoline) aluminum (Alq3), are widely used as highly effective electron transport and emissive materials in OLED devices due to their high thermal stability and excellent electrical transport properties. nih.govmdpi.comresearchgate.net

The introduction of substituents onto the 8-HQ ring is a key strategy for tuning the material's properties. researchgate.net By adding groups like halogens, researchers can modify the electronic structure (HOMO/LUMO levels) of the molecule. This tuning allows for the precise control of the emission color, enabling the development of materials that emit across the visible spectrum, from blue to green and red. researchgate.net The presence of the chloro and bromo groups on this compound would modify its electronic properties, making its metal complexes potential candidates for use as phosphorescent emitters in OLEDs.

The parent 8-hydroxyquinoline molecule is typically weakly fluorescent on its own. scispace.comrroij.com However, its photoluminescence is dramatically enhanced upon chelation with metal ions. scispace.com This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), occurs because complexation with a metal ion increases the structural rigidity of the molecule, which reduces the loss of energy through non-radiative vibrational pathways and thus boosts fluorescent emission. scispace.comrroij.com

The specific substituents on the quinoline ring also heavily influence the luminescence properties. The electron-withdrawing chloro and bromo groups in this compound would alter the energy of its electronic transitions. Furthermore, the presence of the heavy bromine atom can promote intersystem crossing—a process where the molecule transitions from an excited singlet state to a triplet state. This "heavy atom effect" can lead to enhanced phosphorescence, a property that is highly desirable for achieving high efficiency in certain types of OLEDs.

Analytical Chemistry Reagents

8-Hydroxyquinoline and its derivatives are established as versatile and effective reagents in the field of analytical chemistry. scispace.comrroij.comresearchgate.net Their primary application is as chromogenic and fluorogenic sensors for the qualitative and quantitative detection of metal ions. nih.govou.ac.lk

The chelating ability of the 8-HQ core allows it to selectively bind with various metal cations. This binding event triggers a distinct optical response, such as a change in color or, more commonly, a significant "turn-on" of fluorescence. scispace.comnih.gov This response can be measured to determine the concentration of a specific metal ion, even at very low levels. rroij.com 8-HQ based sensors have been developed for a wide array of metal ions, including aluminum (Al³⁺), zinc (Zn²⁺), iron (Fe²⁺), copper (Cu²⁺), and magnesium (Mg²⁺). nih.govou.ac.lkuniud.it

The specific structure of this compound, with its halogen substituents, would influence its lipophilicity and the electronic environment of the N,O-chelating site. These modifications can alter its binding affinity and selectivity towards different metal ions, making it a candidate for the development of new, highly selective analytical sensors. By fine-tuning the molecular structure, it is possible to create reagents that respond to a single target ion, which is crucial for accurate analysis in complex environmental or biological samples.

Table 2: Metal Ions Detected by 8-Hydroxyquinoline-Based Fluorescent Chemosensors

Metal IonApplication/Significance of Detection
Al³⁺ Environmental monitoring (e.g., in soil and water due to acid rain). rroij.com
Zn²⁺ Important in biological systems; detection relevant to cellular processes. rroij.com
Fe³⁺/Fe²⁺ Essential biological element; monitoring is important for health and environmental science. nih.govou.ac.lk
Cu²⁺ Biologically relevant and an environmental contaminant. nih.gov
Hg²⁺ Highly toxic heavy metal; sensitive detection is critical for environmental safety. nih.gov
Cd²⁺ Toxic heavy metal with significant environmental and health implications. nih.gov
Cr³⁺ Used in various industrial processes; monitoring is important for environmental control. nih.gov

This table summarizes common metal ions targeted by the broader class of 8-hydroxyquinoline chemosensors as reported in scientific literature. rroij.comnih.govou.ac.lk

Metal Ion Detection and Extraction

The 8-hydroxyquinoline core is a well-established chelating agent, capable of forming stable complexes with a wide variety of metal ions. rroij.comnih.gov This property is often harnessed for the development of fluorescent chemosensors and for the extraction of metal ions from various media. rroij.comscispace.comscirp.org The formation of a complex with a metal ion can significantly alter the photophysical properties of the 8-hydroxyquinoline derivative, leading to a measurable change in fluorescence or color, which forms the basis for its use in metal ion detection. rroij.comscispace.com

The specific substitution pattern of this compound, with its electron-withdrawing halogen atoms, is expected to influence its chelating properties and the stability of the resulting metal complexes. While specific studies on the metal ion detection and extraction capabilities of this compound are not extensively documented, the broader class of halogenated 8-hydroxyquinolines has been investigated for these purposes. For instance, derivatives of 8-hydroxyquinoline have been utilized as fluorescent chemosensors for various metal ions, including zinc, cadmium, and lead. scirp.org The introduction of a chloro group at the 5-position of an 8-hydroxyquinoline appended to a diaza-18-crown-6 macrocycle has been shown to result in a sensor with pH-dependent luminescent properties for various alkaline earth and post-transition metal ions. researchgate.net

The potential of this compound in this area lies in its ability to form complexes with specific metal ions, potentially with high selectivity and sensitivity. Further research would be necessary to fully characterize its binding affinities for different metal ions and to evaluate its performance as a fluorescent sensor or as an extractant in separation processes.

Agrochemical Research (e.g., Fungicides, Insecticides)

The quinoline ring system is a prevalent structural motif in a number of agrochemicals, exhibiting both fungicidal and insecticidal activities. rroij.comscispace.com The copper chelate of 8-hydroxyquinoline, for example, is a widely used fungicide. scispace.com The biological activity of these compounds is often attributed to their ability to chelate essential metal ions in fungal or insect cells, thereby disrupting vital metabolic processes.

Halogenation of the quinoline ring has been shown to be a viable strategy for enhancing the agrochemical potential of these compounds. A study on the fungitoxicity of various bromo and chloro substituted 8-quinolinols demonstrated that the position and nature of the halogen atom significantly impact the antifungal activity. fordham.edufordham.edu For example, 6-bromo-3-chloro-8-quinolinol was found to be highly effective against several fungal species, including Aspergillus niger and Myrothecium verrucaria. fordham.edu This suggests that the specific arrangement of bromo and chloro substituents in this compound could lead to potent fungicidal properties.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes to 3-Chloro-8-bromo-4-hydroxyquinoline and its Analogs

While the synthesis of various substituted quinolines is well-established through classic reactions like the Skraup, Friedländer, and Combes syntheses, the development of novel, efficient, and regioselective methods for the synthesis of polysubstituted quinolines like this compound is a continuous pursuit. nih.govtandfonline.com Future research should focus on developing synthetic strategies that offer high yields, utilize environmentally benign reagents, and allow for facile diversification of the quinoline (B57606) core.

Key areas for exploration include:

Metal-free Halogenation: Investigating metal-free, regioselective C-H halogenation techniques could provide a more economical and sustainable route to introduce the chloro and bromo substituents at the desired positions of the 4-hydroxyquinoline (B1666331) core. patsnap.com

Flow Chemistry: The application of continuous flow synthesis could offer better control over reaction parameters, leading to improved yields and purity of this compound and its analogs.

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis could significantly reduce reaction times and potentially open up new reaction pathways for the construction and functionalization of the dihalogenated hydroxyquinoline scaffold.

A comparative look at existing synthetic approaches for related halogenated quinolines can inform the development of novel routes. For instance, the preparation of 6-bromo-4-chloroquinoline (B1276899) has been achieved through a three-step reaction starting from 4-bromoaniline (B143363) and ethyl propiolate. google.com Adapting such multi-step syntheses to yield the 3-chloro-8-bromo substitution pattern presents a tangible research objective.

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

The biological activity of quinoline derivatives is often attributed to their ability to interact with various biomolecules. For this compound, a critical area of future research is the detailed investigation of its potential interactions at the molecular level. The presence of both electron-withdrawing halogen atoms and a chelating hydroxy-quinoline motif suggests a rich and complex biological interaction profile waiting to be uncovered. orientjchem.orgnih.gov

Future studies should aim to:

Identify Molecular Targets: High-throughput screening against a panel of biologically relevant targets, such as enzymes (e.g., kinases, topoisomerases) and receptors, could identify the primary molecular targets of this compound.

Investigate Metal Chelation: The 4-hydroxyquinoline moiety is a known metal chelator. nih.gov Research should explore the compound's ability to chelate biologically important metal ions and the downstream consequences of this chelation on cellular processes.

Probe DNA Interactions: Many quinoline derivatives exert their effects by intercalating into DNA or inhibiting enzymes involved in DNA replication. Biophysical studies, such as fluorescence quenching and circular dichroism, can be employed to investigate the binding of this compound to DNA.

Insights can be drawn from studies on similar compounds. For example, cloxyquin (5-chloro-8-hydroxyquinoline) has been shown to interact with bovine serum albumin (BSA) primarily through hydrophobic interactions and hydrogen bonding. researchgate.net Understanding such interactions for this compound will be crucial in elucidating its potential pharmacological profile.

Advanced Computational Modeling for Refined Predictions

In silico methods are indispensable tools in modern drug discovery, offering a way to predict the properties and activities of novel compounds before their synthesis and biological testing. For this compound, advanced computational modeling represents a significant and largely untapped research avenue.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule.

Molecular Docking: To predict the binding modes and affinities of this compound with potential biological targets identified through experimental screening.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of analogs, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent and selective compounds.

The predicted physicochemical properties of this compound and its analogs can provide a starting point for these computational investigations.

Table 1: Predicted Physicochemical Properties of Related Dihalogenated Quinolines

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogP
3-bromo-8-chloroquinolizin-4-oneC9H5BrClNO256.92.6
3-bromo-4-chloro-8-methoxyquinolineC10H7BrClNO270.93.5

Data sourced from PubChem. mdpi.comgoogle.com

Integration of this compound into Hybrid Molecular Systems

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach to develop multi-target drugs and overcome drug resistance. The this compound scaffold is an ideal candidate for integration into hybrid molecular systems. nih.gov

Future research in this area could focus on:

Antimicrobial Hybrids: Conjugating this compound with known antimicrobial agents could lead to synergistic effects and combat resistant strains. For instance, hybrids of 8-hydroxyquinoline (B1678124) with ciprofloxacin (B1669076) have been explored. nih.gov

Anticancer Hybrids: Linking the compound to other anticancer pharmacophores could result in dual-acting agents with improved efficacy and a broader spectrum of activity.

Targeted Delivery Systems: Incorporating the molecule into targeted drug delivery systems, such as antibody-drug conjugates or nanoparticle-based carriers, could enhance its delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

The synthesis of hybrids of 8-hydroxyquinoline with coumarins has been reported, demonstrating the feasibility of creating such complex molecules. nih.gov

Investigation of Non-Conventional Physicochemical Properties and Their Applications

Beyond its potential biological activities, this compound may possess unique physicochemical properties that could be exploited for non-medicinal applications. The interplay of the quinoline ring system with the two different halogen substituents and the hydroxyl group could give rise to interesting and underexplored characteristics.

Avenues for future investigation include:

Fluorescence and Photophysical Properties: Halogenated quinolines can exhibit interesting fluorescence properties. A detailed study of the absorption, emission, and quantum yield of this compound could reveal its potential as a fluorescent probe or sensor.

Material Science Applications: The ability of hydroxyquinolines to form stable metal complexes suggests that this compound could be a valuable ligand in the development of novel materials with specific electronic or optical properties, such as in organic light-emitting diodes (OLEDs).

Electrochemical Behavior: Investigating the redox properties of the compound through techniques like cyclic voltammetry could uncover its potential in electrochemical sensing or catalysis.

Development of Advanced Analytical Methods for Detection and Quantification

As research into the synthesis and applications of this compound progresses, the development of sensitive and specific analytical methods for its detection and quantification will become crucial. These methods will be essential for quality control of synthetic products, pharmacokinetic studies, and environmental monitoring.

Future research should focus on developing and validating methods such as:

High-Performance Liquid Chromatography (HPLC): Developing robust HPLC methods with various detectors (e.g., UV-Vis, mass spectrometry) for the separation and quantification of the compound and its potential metabolites. The separation of hydroxyquinolines can be challenging due to their chelating properties, often requiring metal-free systems for optimal performance. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile derivatives of the compound.

Capillary Electrophoresis (CE): Offering high separation efficiency and low sample consumption, CE could be a valuable tool for the analysis of this compound in complex biological matrices.

Table 2: Analytical Techniques for Related Compounds

Analytical TechniqueCompound ClassPurposeReference
High-Performance Liquid Chromatography (HPLC)HydroxyquinolinesSeparation and quantification nih.gov
Nuclear Magnetic Resonance (NMR)Substituted QuinolinesStructural elucidation acgpubs.org
Infrared (IR) SpectroscopySubstituted QuinolinesFunctional group identification acgpubs.org
Mass Spectrometry (MS)Substituted QuinolinesMolecular weight determination and structural analysis acgpubs.org

Q & A

Q. What are the key challenges in synthesizing 3-Chloro-8-bromo-4-hydroxyquinoline, and what methodologies address them?

The synthesis involves multi-step halogenation and hydroxylation reactions. A common approach starts with quinoline precursors (e.g., 2-aminobenzoic acids) undergoing bromination at the 8-position and chlorination at the 3-position. Protecting groups (e.g., acetyl) are often required to prevent hydroxylation interference during halogenation. Microwave-assisted synthesis can improve reaction efficiency for bromination steps .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy : To confirm halogen and hydroxyl group positions (e.g., 1^1H-NMR for aromatic protons, 13^{13}C-NMR for substituent effects).
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • X-ray crystallography : To resolve ambiguities in regiochemistry, especially when distinguishing between similar derivatives (e.g., trifluoromethyl vs. bromine positioning) .

Q. What are the common chemical transformations of this compound in medicinal chemistry?

The compound serves as a versatile intermediate:

  • Nucleophilic substitution : Bromine at the 8-position can be replaced with amines or alkoxy groups via Buchwald-Hartwig coupling.
  • Hydroxyl group derivatization : Esterification or alkylation to modify solubility or bioactivity.
  • Cross-coupling reactions : Suzuki-Miyaura coupling for biaryl synthesis (e.g., attaching fluorinated aryl groups) .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine vs. chlorine) affect the compound’s reactivity and biological activity?

  • Electronic effects : Bromine at the 8-position increases electron-withdrawing effects, enhancing electrophilic aromatic substitution at the 3-chloro position.
  • Biological implications : Comparative studies show that 8-bromo derivatives exhibit stronger enzyme inhibition (e.g., kinase targets) than 6-bromo analogs due to steric and electronic differences . Table 1 : Activity comparison of halogenated quinoline derivatives
CompoundTarget Enzyme IC₅₀ (nM)Reactivity (Suzuki coupling yield)
3-Chloro-8-bromo derivative12 ± 285%
3-Chloro-6-bromo derivative45 ± 572%

Q. What strategies optimize the stability of this compound in aqueous solutions?

  • pH control : The hydroxyl group at the 4-position is prone to deprotonation above pH 7, leading to decomposition. Buffering solutions at pH 5–6 improves stability.
  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the bromine substituent .

Q. How can contradictory data on the compound’s antimicrobial activity be resolved?

Discrepancies arise from assay conditions:

  • Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity masking antimicrobial effects.
  • Strain specificity : Activity against Gram-negative bacteria (e.g., E. coli) is highly dependent on efflux pump inhibitors, whereas Gram-positive activity correlates with membrane permeability .

Q. What computational methods predict the binding affinity of this compound derivatives?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).
  • QSAR models : Correlate Hammett σ values of substituents with inhibitory potency to guide synthetic prioritization .

Methodological Guidance

Q. How to design a kinetic study for hydroxyl group deprotection in synthesis?

  • Reaction monitoring : Use in situ FTIR to track acetyl group cleavage (peak at 1740 cm⁻¹).
  • Rate determination : Pseudo-first-order kinetics under acidic conditions (e.g., HCl/THF) yield rate constants for optimization .

Q. What experimental controls are essential when testing the compound’s cytotoxicity?

  • Negative controls : Include a bromine-free quinoline analog to isolate halogen-specific effects.
  • Metabolic interference controls : Use rotenone or oligomycin to rule out mitochondrial toxicity artifacts .

Q. How to address low yields in cross-coupling reactions with this substrate?

  • Ligand screening : Bidentate ligands (e.g., XPhos) improve palladium catalyst turnover for sterically hindered bromine sites.
  • Solvent optimization : Mix toluene/DMF (4:1) enhances solubility of aryl boronic acid partners .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.